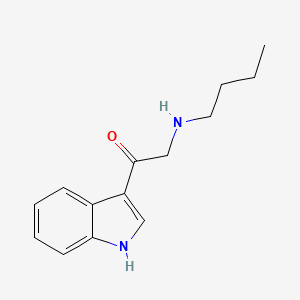

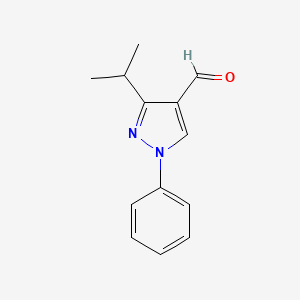

![molecular formula C19H16N2O3 B2774212 N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide CAS No. 851170-20-2](/img/structure/B2774212.png)

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide” is a compound that contains a quinoline nucleus . Quinoline is an aromatic nitrogen-containing heterocyclic compound that forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

The synthesis of “N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide” involves several steps . The process starts with N-(4-hydroxyphenyl)acetamide, 2-chloro-8-methylquinoline-3-carbaldehyde, potassium carbonate, and moist copper powder mixed in a round-bottom flask in DMF . The mixture is refluxed until N-(4-hydroxyphenyl)acetamide completely disappears on TLC analysis . After cooling to room temperature, the mixture is poured into crushed ice water . The precipitate is separated by suction filtration and washed with 5% aqueous NAOH . The product is a gray powder .Molecular Structure Analysis

The molecular structure of “N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide” is complex, as it contains a quinoline nucleus . Quinoline is a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide” include both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .科学的研究の応用

- Quinolines, including 2-chloroquinoline-3-carbaldehyde, exhibit intriguing medicinal properties. Researchers have explored their potential as antiasthma agents, antimicrobial agents (including antibacterial, antifungal, and antiviral activities), anti-inflammatory agents, and antioxidants .

Medicinal Chemistry and Drug Development

Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484–8499. Read more Venkata, S. K., Reddy, K. R., & Rao, K. R. (2020). An efficient method for the synthesis of novel 3-(1-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxyimino)ethyl)-2H-chromen-2-one derivatives via click reaction. Journal of Chemical Sciences, 132(5), 1–10. Read more Al-Majid, A. M., Al-Agamy, M. H., & Al-Mohizea, A. M. (2021). N-Arylation of 3-formylquinolin-2(1H)-ones using copper-catalyzed Chan–Lam coupling: Synthesis, characterization, and antimicrobial evaluation. Molecules,

将来の方向性

The future directions for “N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide” could involve further exploration of its pharmacological activities . Given the wide range of biological and pharmacological activities of quinoline and its derivatives, there is potential for the development of new therapeutic agents .

特性

IUPAC Name |

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-12-4-3-5-14-10-15(11-22)19(21-18(12)14)24-17-8-6-16(7-9-17)20-13(2)23/h3-11H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOMQCAKKWRAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)OC3=CC=C(C=C3)NC(=O)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2774129.png)

![4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B2774137.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2774138.png)

![8-(4-ethoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774145.png)

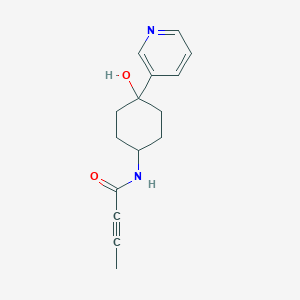

![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)

![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)

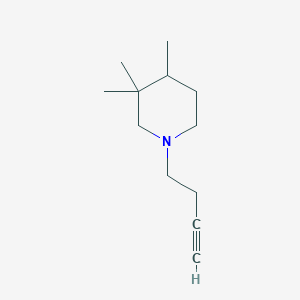

![1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole](/img/structure/B2774152.png)